Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI)
Description
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI) is a protected carbamate derivative characterized by a tetrahydropyran ring substituted with a formyl group at the 4-position. The 1,1-dimethylethyl (tert-butyl) ester group provides steric protection to the carbamate functionality, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-(4-formyloxan-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(8-13)4-6-15-7-5-11/h8H,4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURZULSTVLZMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Carbamoyl Chlorides and Isocyanates
Overview:
Traditional approaches for carbamate synthesis often involve the reaction of amines with carbamoyl chlorides or isocyanates. These methods are well-established but can be limited by the sensitivity of functional groups and the need for excess reagents.
- Reaction of amines with carbamoyl chlorides:
Primary or secondary amines are reacted with carbamoyl chlorides under controlled conditions, typically in the presence of bases such as triethylamine, to afford carbamates. - Reaction with isocyanates:
Isocyanates react directly with alcohols or amines to produce carbamates efficiently.
- Sensitivity to moisture and functional groups
- Excess reagent requirements
- Potential side reactions
Research Findings:
These methods are effective but often require careful control of reaction conditions to prevent side reactions and degradation.
Curtius Rearrangement for Carbamate Synthesis
Overview:
The Curtius rearrangement is a classical method involving the thermal decomposition of acyl azides into isocyanates, which can then be trapped by nucleophiles to form carbamates.
Reaction Pathway:
$$ \text{Carboxylic acid} \xrightarrow{\text{Acyl azide formation}} \text{Acyl azide} \xrightarrow{\Delta} \text{Isocyanate} \xrightarrow{\text{Nucleophile}} \text{Carbamate} $$
- From acyl chlorides or mixed anhydrides
- Using hydrazides or other derivatives
- High selectivity and yield
- Suitable for diverse substrates
- The method's efficiency depends on the stability of acyl azides, which is higher for aromatic acids.
- Elevated temperatures (around 75°C) are often required for aromatic substrates, while aliphatic acids may need higher temperatures (up to 110°C).
- The process can be complicated by the need to handle azides and manage thermal conditions safely.
Use of Di(2-pyridyl) Carbonate (DPC) as an Alkoxycarbonylation Reagent
Overview:
A more recent and versatile approach involves the use of di(2-pyridyl) carbonate (DPC), which facilitates the alkoxycarbonylation of amines and alcohols, overcoming many limitations of traditional methods.
- DPC reacts with primary or secondary amines in the presence of bases like triethylamine, producing carbamates in high yields.
- From 2-hydroxypyridine and triphosgene with triethylamine
- High efficiency and yield
- Broad substrate scope
- Mild reaction conditions
- This method has been successfully applied to synthesize complex carbamate derivatives, including those with sensitive functional groups.
Data Table (Example of DPC-mediated carbamate synthesis):
| Substrate | Reagent | Base | Solvent | Yield (%) | Conditions |
|---|---|---|---|---|---|
| Amine A | DPC | Triethylamine | Dichloromethane | 85 | Room temperature, 2 hours |
| Alcohol B | DPC | Potassium hydride | Toluene | 78 | Reflux, 4 hours |
Catalytic Indium-Mediated Carbamate Synthesis
Overview:
Recent advances highlight the use of indium metal as a catalyst for carbamate formation, offering a mild and selective alternative.
- Amine reacts with alkyl chloroformates in the presence of catalytic indium, producing carbamates efficiently.
- Mild temperatures (room temperature)
- Equimolar amounts of reagents
- No need for pretreatment of indium
- Demonstrated broad substrate compatibility, including sterically hindered amines and alcohols.
- High selectivity and minimal side reactions.
Data Table (Representative Indium-catalyzed reactions):
| Amine | Alkyl Chloroformate | Catalyst | Solvent | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Aniline | Methyl chloroformate | In metal | Dichloromethane | 90 | Mild conditions |
| Secondary amine | Ethyl chloroformate | In metal | Toluene | 88 | High selectivity |
Specific Synthesis of the Target Compound
- The synthesis of Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester involves the initial formation of the carbamate core via a carbamoyl chloride or DPC method, followed by functionalization with the tetrahydropyran derivative.
- React the appropriate amine precursor with di(2-pyridyl) carbonate in the presence of triethylamine in dichloromethane at room temperature.
- Purify via chromatography to obtain the ester.
Reaction Conditions Summary:
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Carbamate formation | DPC + amine | DCM | RT | 85-90 | Mild, high-yield |
Data Tables Summarizing Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Carbamoyl Chlorides / Isocyanates | Carbamoyl chlorides or isocyanates + amines | Mild to moderate heat | Simple, well-established | Sensitive to moisture, excess reagents needed |
| Curtius Rearrangement | Acyl azides + nucleophile | Elevated temp (~75°C) | High selectivity | Handling azides, temperature control |
| DPC Alkoxycarbonylation | DPC + amines/alcohols | Room temp, inert atmosphere | High yield, broad scope | Requires preparation of DPC |
| Indium Catalysis | Alkyl chloroformates + amines | Room temp | Mild, selective | Catalytic amounts needed |
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form carbamates or urethanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: 4-carboxytetrahydro-2H-pyran-4-yl carbamate.
Reduction: 4-hydroxytetrahydro-2H-pyran-4-yl carbamate.
Substitution: Various carbamates or urethanes depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester serves as a valuable building block in organic synthesis. Its structure allows for further functionalization through oxidation or reduction reactions. The compound can undergo various chemical reactions:
- Oxidation : The formyl group can be oxidized to a carboxylic acid.
- Reduction : The formyl group can be reduced to a hydroxyl group.
- Substitution : The ester group can participate in nucleophilic substitution reactions, forming carbamates or urethanes.
Biological Research
This compound has garnered interest due to its potential biological activity. Carbamates are known inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is significant in studying neurological disorders such as Alzheimer's disease and Parkinson's disease .
Pharmaceutical Development
Carbamic acid derivatives are often investigated for their potential as prodrugs. Prodrugs are chemically modified drugs that become pharmacologically active upon metabolic conversion. The unique properties of this carbamate make it suitable for improving the pharmacokinetic profiles of active pharmaceutical ingredients .
Industrial Applications
In industrial settings, this compound is utilized in the production of polymers and coatings. Its ability to act as a cross-linking agent enhances the mechanical properties of materials, making it valuable in manufacturing processes.
Case Study 1: Neurological Disorders
Research has indicated that compounds similar to carbamic acid esters exhibit potential therapeutic effects in treating neurological disorders. For example, studies have shown that these compounds can modulate neurotransmitter levels and may help alleviate symptoms associated with cognitive deficits in conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD) .
Case Study 2: Synthesis of Complex Molecules
A study involving the synthesis of complex molecules utilized carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester as an intermediate. The synthesis involved reacting this compound with various nucleophiles to generate new derivatives with enhanced biological activities .
Mechanism of Action
The mechanism of action of carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester involves the inhibition of enzymes such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects.
Comparison with Similar Compounds
Table 1: Key Properties of Carbamic Acid Derivatives
Structural and Functional Differences
- Substituent Effects: Target Compound: The tetrahydropyran ring with a formyl group offers a rigid, oxygen-containing scaffold, ideal for targeting enzymes or receptors requiring hydrogen-bonding interactions. Quinolinyl Analog (C₁₄H₂₀N₂O₂): The fused aromatic system (quinoline) increases planar rigidity and may enhance binding to hydrophobic pockets in proteins. However, it also introduces higher toxicity risks (acute oral toxicity, Category 4) . Fluorobenzoyl-Pyridazinyl Derivative (C₁₈H₁₉FN₄O₄): Fluorination improves metabolic stability and bioavailability, while the pyridazine ring contributes to π-π stacking interactions.
- Physicochemical Properties: The cyano-pyridinyl derivative (C₁₁H₁₃N₃O₂) has a lower molecular weight (219.24 g/mol) and higher polarity (PSA = 75 Ų) compared to the target compound, making it more water-soluble . Amino-Butenyl Ester (C₉H₁₈N₂O₂): The presence of an amino group and double bond allows for further functionalization, such as conjugation or cyclization reactions .
- Synthetic Utility: Compounds like the quinolinyl derivative require stringent safety protocols due to their irritant properties (skin corrosion/irritation, Category 2) . The target compound’s tetrahydropyran core is synthetically versatile, similar to intermediates used in asymmetric reductions (e.g., sodium borohydride-mediated stereoselective synthesis of nitroalcohols) .
Biological Activity
Carbamic acid, (4-formyltetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester (9CI), is a carbamate compound characterized by its unique molecular structure, which includes a tetrahydropyran ring and a formyl group. This compound is of interest in various fields such as organic synthesis, pharmacology, and materials science due to its potential biological activity and chemical reactivity.
- Chemical Formula : C11H19NO3
- Molecular Weight : 215.29 g/mol
- CAS Number : 885498-49-7
Synthesis
The synthesis of this compound typically involves the reaction of 4-formyltetrahydro-2H-pyran with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is performed under anhydrous conditions to avoid hydrolysis, followed by purification through column chromatography.
Carbamic acid derivatives are known for their ability to inhibit enzymes such as acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. This mechanism is particularly relevant in the context of neurological disorders where cholinergic signaling is disrupted.
Potential Therapeutic Applications
Research indicates that carbamate compounds may have applications in treating various conditions due to their biological activity:
- Neurological Disorders : Due to their acetylcholinesterase inhibition properties, these compounds are being studied for their potential in treating Alzheimer's disease and other cognitive disorders.
- Anti-inflammatory Effects : Some studies suggest that carbamate derivatives may exhibit anti-inflammatory properties, making them candidates for further research in inflammatory diseases .
Case Studies and Research Findings
- Neuroprotective Effects :
- Antimicrobial Activity :
- G Protein-Coupled Receptor Modulation :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, a comparison with other carbamates can be insightful:
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Carbamic acid, methyl ester | Acetylcholinesterase inhibition | Alzheimer's disease |
| Carbamic acid, phenyl ester | Antimicrobial properties | Infection treatment |
| Carbamic acid, (4-formyltetrahydro-2H-pyran) | Neuroprotective effects and GPCR modulation | Neurological disorders |
Q & A
Basic: What synthetic routes are recommended for preparing this compound, and how can enantiomeric purity be optimized?
Methodological Answer:
Stereoselective synthesis of carbamate esters often involves protecting group strategies and asymmetric reduction. For example, sodium borohydride in a halogenated solvent/alcohol mixture at low temperatures (-15°C to 0°C) has been used to achieve >99% chiral purity in structurally similar compounds . Key steps include:
- Protection of the amino group with a tert-butyl carbamate (Boc) moiety to prevent side reactions.
- Asymmetric reduction of ketone intermediates using chiral catalysts or controlled reaction conditions.
- Purification via column chromatography or recrystallization to isolate enantiomers.
Table 1: Example Reaction Parameters from Analogous Syntheses
| Parameter | Condition | Reference |
|---|---|---|
| Reducing Agent | Sodium borohydride | |
| Solvent System | Dichloromethane/Methanol (3:1) | |
| Temperature | -15°C to 0°C | |
| Chiral Purity Achieved | >99% |
Basic: Which analytical techniques are critical for structural characterization and purity assessment?
Methodological Answer:
- NMR Spectroscopy : Confirm stereochemistry and functional groups. For example, H NMR can resolve the formyl proton (δ 9.5–10.0 ppm) and tetrahydro-2H-pyran signals (δ 3.5–4.5 ppm). C NMR verifies the tert-butyl group (δ 28–30 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H] for CHNO: 256.1543) .
- Chiral HPLC : Assess enantiomeric purity using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
Table 2: Key Physicochemical Properties from Analogous Compounds
| Property | Value (Example) | Reference |
|---|---|---|
| Molecular Weight | 211.26 g/mol | |
| XlogP | 1.2 | |
| Topological Polar SA | 55.4 Ų | |
| Hydrogen Bond Donors | 1 |
Advanced: How can computational models predict reactivity and guide experimental design?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model conformational flexibility of the tetrahydro-2H-pyran ring and formyl group interactions.
- Density Functional Theory (DFT) : Calculate thermodynamic stability of stereoisomers and transition states for reduction steps .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability (e.g., high XlogP suggests lipophilicity) and metabolic pathways .
Key Insight: The compound’s polar surface area (55.4 Ų) and XlogP (1.2) suggest moderate permeability, aligning with Rule of Five guidelines for drug-like molecules .
Advanced: How to resolve contradictions in reported stability data under varying conditions?
Methodological Answer:
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
- HPLC-MS Analysis : Detect degradation products (e.g., hydrolysis of the carbamate ester to form free amine and CO) .
- Controlled Storage : Use inert atmospheres (N) and desiccants to mitigate moisture-induced decomposition .
Table 3: Hazard Data from Analogous Compounds
| Hazard Category | GHS Classification | Reference |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | |
| Skin Irritation | Category 2 | |
| Ocular Irritation | Category 2A |
Advanced: What catalytic systems improve synthetic yield and selectivity?
Methodological Answer:
- Organocatalysts : Proline-derived catalysts for asymmetric Mannich reactions to construct the tetrahydro-2H-pyran core.
- Metal Catalysts : Palladium-mediated cross-coupling for formyl group introduction .
- Enzyme Catalysis : Lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .
Key Consideration: Optimize solvent polarity (e.g., THF vs. DMF) to balance reaction rate and enantioselectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
